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Cat. No.: B045774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for

the structural confirmation of Nortriptyline N-Ethyl Carbamate, a known impurity in the

synthesis of the tricyclic antidepressant Nortriptyline.[1][2][3] We provide comprehensive, albeit

predicted, ¹H and ¹³C NMR data, alongside detailed experimental protocols for sample

preparation and spectral acquisition. This guide serves as a practical resource for the

identification and characterization of Nortriptyline and its derivatives in a drug development and

quality control setting.

Introduction
Nortriptyline is a second-generation tricyclic antidepressant widely used in the treatment of

major depression. During its synthesis, various impurities can be generated, one of which is

Nortriptyline N-Ethyl Carbamate, also known as Nortriptyline Impurity G.[4] The accurate

identification and structural elucidation of such impurities are critical for ensuring the safety and

efficacy of the final drug product. NMR spectroscopy is an unparalleled analytical technique for

the unambiguous determination of molecular structure in solution. This document outlines the

application of ¹H and ¹³C NMR spectroscopy for the structural verification of Nortriptyline N-
Ethyl Carbamate.
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Chemical Structure:

IUPAC Name: Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-

methylcarbamate[5]

Molecular Formula: C₂₂H₂₅NO₂[1][3]

Molecular Weight: 335.44 g/mol [1][5][6]

Predicted NMR Data
While experimental NMR data for Nortriptyline N-Ethyl Carbamate is not readily available in

the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on the known spectra of Nortriptyline, ethyl carbamate derivatives,

and general principles of NMR spectroscopy. The numbering scheme used for assignment is

provided in the structure below.

Nortriptyline N-Ethyl Carbamate Structure with Numbering

Table 1: Predicted ¹H NMR Data for Nortriptyline N-Ethyl Carbamate (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.10 - 7.30 m 8H Ar-H

5.85 t, J = 7.0 Hz 1H H-5'

4.10 q, J = 7.1 Hz 2H H-8'

3.20 - 3.40 m 4H H-1', H-10, H-11

2.90 s 3H N-CH₃

2.30 m 2H H-2'

1.20 t, J = 7.1 Hz 3H H-9'

Table 2: Predicted ¹³C NMR Data for Nortriptyline N-Ethyl Carbamate (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

156.0 C-7' (C=O)

141.0 Ar-C (quaternary)

138.0 Ar-C (quaternary)

135.0 C-5

130.0 Ar-CH

128.5 Ar-CH

126.5 Ar-CH

61.0 C-8'

48.0 C-1'

35.0 N-CH₃

32.0 C-10, C-11

30.0 C-2'

14.5 C-9'

Experimental Protocols
The following are generalized protocols for the acquisition of NMR spectra for small molecules

like Nortriptyline N-Ethyl Carbamate.

Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated

chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

Sample Weighing: Accurately weigh approximately 5-10 mg of the Nortriptyline N-Ethyl
Carbamate sample.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a

reference standard such as tetramethylsilane (TMS) can be added. Modern NMR

instruments can also reference the residual solvent peak.

NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be

optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64, depending on sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

2D NMR Experiments (for further structural confirmation):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary carbons

and piecing together molecular fragments.

Data Processing and Interpretation
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum.

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or

the residual solvent peak.

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to

determine the ratio of protons.

Peak Picking and Assignment: The chemical shifts of the peaks are determined and

assigned to the corresponding atoms in the molecule based on their chemical shift,

multiplicity, integration, and correlations from 2D NMR spectra.

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the structural elucidation process.
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Caption: Experimental workflow for NMR-based structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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